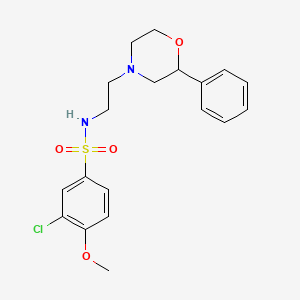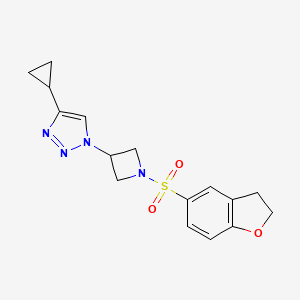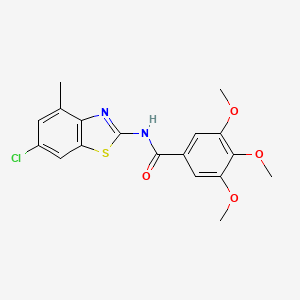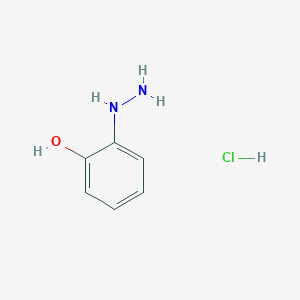![molecular formula C23H17ClN4OS2 B2901205 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-48-9](/img/structure/B2901205.png)
3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic chemical compound known for its diverse applications in scientific research. It possesses a complex structure, which contributes to its unique chemical properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves several key steps:
Formation of the triazole ring: : The process starts with the formation of the triazole ring through a cyclization reaction involving appropriate starting materials.
Thioether formation: : The next step includes introducing the benzylthio group via nucleophilic substitution.
Attachment of the chlorophenyl group: : The chlorophenyl group is added to the triazole structure through electrophilic aromatic substitution.
Final coupling: : The compound is completed by coupling the intermediate with a benzo[d]thiazol-2(3H)-one precursor under controlled conditions.
Industrial Production Methods
The industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This often includes refining reaction conditions such as temperature, solvent choice, and purification steps to scale up from laboratory synthesis to industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation and Reduction: : The compound can be involved in redox reactions where its sulfur and nitrogen atoms can be oxidized or reduced.
Substitution Reactions: : The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, nitric acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, alkylating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the study of various reaction mechanisms and the development of new synthetic pathways.
Biology
In biological research, the compound's potential bioactivity makes it a candidate for studies in drug discovery and development. Its interactions with biological macromolecules are of particular interest.
Medicine
Medical research explores this compound for its potential therapeutic effects. Its triazole and benzo[d]thiazol-2(3H)-one moieties are known to possess pharmacological properties, making it a candidate for further investigation as an antimicrobial or anticancer agent.
Industry
Industrially, the compound can be used in the production of materials with specific chemical properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action for 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby influencing biological pathways. For instance, the triazole ring can interact with heme enzymes, while the benzo[d]thiazol-2(3H)-one moiety can interact with DNA or protein targets, leading to inhibition of their functions.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other similar compounds, 3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to the specific combination of its triazole and benzo[d]thiazol-2(3H)-one structures. This dual-functional group arrangement provides enhanced reactivity and potential biological activity.
List of Similar Compounds
3-((5-(methylthio)-4-(phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(ethylthio)-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
And there you have it! Anything else I can whip up for you?
Eigenschaften
IUPAC Name |
3-[[5-benzylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4OS2/c24-17-9-6-10-18(13-17)28-21(14-27-19-11-4-5-12-20(19)31-23(27)29)25-26-22(28)30-15-16-7-2-1-3-8-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDKIDZGBGRYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-1,3-thiazole](/img/structure/B2901122.png)


![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2901127.png)

![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE](/img/structure/B2901131.png)



![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]acetamide;dihydrochloride](/img/structure/B2901139.png)


![2-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6-DIMETHYLPYRIMIDIN-4-OL](/img/structure/B2901145.png)
